molecular formula C7H5N3 B14900811 1,4-Dihydropyridine-3,5-dicarbonitrile

1,4-Dihydropyridine-3,5-dicarbonitrile

Cat. No.: B14900811
M. Wt: 131.13 g/mol
InChI Key: VCLSSIUDTNSANT-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of 1,4-dihydropyridines, which are well-known for their diverse biological activities and significant pharmacological potential. These compounds are particularly noted for their role as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydropyridine-3,5-dicarbonitrile can be synthesized through a multicomponent reaction involving 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines. This autocatalytic four-component reaction results in the formation of the desired compound . The reaction typically involves heating the reactants under reflux conditions, and the structure of the synthesized compounds is confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have significant biological activities .

Scientific Research Applications

1,4-Dihydropyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Amlodipine
  • Nifedipine
  • Felodipine

Comparison: 1,4-Dihydropyridine-3,5-dicarbonitrile shares structural similarities with other 1,4-dihydropyridines but stands out due to its unique substitution pattern at the 3,5-positions. This unique structure contributes to its distinct pharmacological profile, including its high conductance-type calcium-activated potassium channel opening effect . Unlike some other dihydropyridines, it also exhibits a smooth muscle relaxant effect, making it useful in treating conditions like urinary incontinence .

Properties

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C7H5N3/c8-2-6-1-7(3-9)5-10-4-6/h4-5,10H,1H2

InChI Key

VCLSSIUDTNSANT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CNC=C1C#N)C#N

Origin of Product

United States

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